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Compound of Interest

Compound Name: 4-Chloro-3-fluorophenol

Cat. No.: B1349760 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chloro-3-fluorophenol, a key intermediate in various chemical syntheses. Due to the limited

availability of public experimental spectra for this specific compound, this guide presents a

combination of predicted data, typical values derived from similar halogenated phenols, and

generalized experimental protocols. This information is intended to serve as a valuable

resource for the identification, characterization, and quality control of 4-Chloro-3-fluorophenol
in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4-Chloro-3-
fluorophenol by providing detailed information about the chemical environment of its hydrogen

(¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Chloro-3-fluorophenol is expected to show distinct signals for the

hydroxyl proton and the three aromatic protons. The chemical shifts and coupling patterns are

influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and their

positions on the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for 4-Chloro-3-fluorophenol
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

OH 5.0 - 7.0 broad singlet -

H-2 ~7.1 doublet of doublets
J(H-F) ≈ 8-10, J(H-H)

≈ 2-3

H-5 ~7.3 doublet J(H-H) ≈ 8-9

H-6 ~6.9 doublet of doublets
J(H-H) ≈ 8-9, J(H-H) ≈

2-3

Note: Predicted values are based on the analysis of related compounds and spin-spin coupling

rules. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

chemical shifts are significantly affected by the electronegativity of the attached halogens.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Chloro-3-fluorophenol

Carbon Assignment Chemical Shift (δ, ppm)

C-1 (C-OH) 150 - 155

C-2 110 - 115

C-3 (C-F) 155 - 160 (doublet, ¹J(C-F))

C-4 (C-Cl) 120 - 125

C-5 130 - 135

C-6 115 - 120

Note: Predicted values are based on incremental chemical shift calculations and data from

similar compounds.
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Experimental Protocol for NMR Spectroscopy
A general procedure for obtaining NMR spectra of phenolic compounds is as follows:

Sample Preparation: Dissolve approximately 10-20 mg of 4-Chloro-3-fluorophenol in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The

choice of solvent can affect the chemical shift of the hydroxyl proton.

Instrument Setup: The spectra are typically recorded on a 300, 400, or 500 MHz NMR

spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans is typically required due to the lower natural abundance of the

¹³C isotope.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation at specific vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for 4-Chloro-3-fluorophenol
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Functional Group Vibrational Mode
Wavenumber
(cm⁻¹)

Intensity

O-H (Phenolic) Stretching 3200 - 3600 Strong, Broad

C-H (Aromatic) Stretching 3000 - 3100 Medium

C=C (Aromatic) Stretching 1500 - 1600 Medium to Strong

C-O (Phenolic) Stretching 1200 - 1260 Strong

C-F Stretching 1000 - 1100 Strong

C-Cl Stretching 700 - 800 Strong

Experimental Protocol for IR Spectroscopy
Sample Preparation:

Solid Phase (KBr Pellet): Mix a small amount of the solid sample with dry potassium

bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin,

transparent pellet using a hydraulic press.

Solution Phase: Dissolve the sample in a suitable solvent that has minimal absorption in

the regions of interest (e.g., carbon tetrachloride, chloroform). The solution is then placed

in an IR-transparent cell.

Data Acquisition:

Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

Acquire a background spectrum of the empty sample holder (or the pure solvent) first.

Place the sample in the beam path and record the sample spectrum.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for 4-Chloro-3-fluorophenol

m/z Ion Relative Intensity

146/148 [M]⁺ (Molecular Ion)
High (with isotopic pattern for

Cl)

111 [M - Cl]⁺ Moderate

118 [M - CO]⁺ Moderate

63 [C₅H₃]⁺ Moderate

Note: The presence of chlorine will result in a characteristic M+2 peak with an intensity of

approximately one-third of the molecular ion peak. Fragmentation patterns can be complex and

are influenced by the ionization method.

Experimental Protocol for Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via various

methods, including direct insertion probe (for solids) or after separation by gas

chromatography (GC-MS) or liquid chromatography (LC-MS).

Ionization: Electron Ionization (EI) is a common technique for volatile compounds like

phenols. Electrospray Ionization (ESI) is often used for less volatile compounds or in LC-MS.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus

m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern

provides structural clues.

Workflow and Logical Relationships

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1349760?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship between the different spectroscopic techniques in characterizing a molecule like 4-
Chloro-3-fluorophenol.
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Caption: General workflow for the spectroscopic analysis of 4-Chloro-3-fluorophenol.
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Caption: Logical relationship of spectroscopic data for structural confirmation.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloro-3-fluorophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349760#spectroscopic-data-of-4-chloro-3-
fluorophenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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